Perflubron

Description

This compound (Oxygent) is being developed as an intravascular oxygen carrier designed to augment oxygen delivery in surgical patients.

This compound is a synthetic radiopaque liquid form of perfluorooctyl bromide. Used as a contrast agent for magnetic resonance imaging (MRI), this compound is also used as a liquid ventilation agent to improve pulmonary gas exchange and lung compliance and may be used in surgery to reduce or eliminate the need for donor blood. Ventilation with perfluorocarbon fluid improves lung function in conditions involving surfactant deficiency and dysfunction, including respiratory distress syndrome and adult respiratory distress syndrome. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1993 and has 1 investigational indication.

potential anti-obesity compound; reduces food adsorption; 8-carbon perfluorocarbon radiopaque compound; an oral contrast agent for use with MRI to enhance delineation of the bowel distinguishing it from adjacent organs

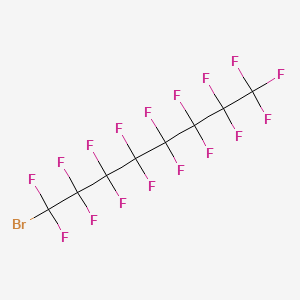

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWWXOGTJWMJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC8F17, C8BrF17 | |

| Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046560 | |

| Record name | 1-Bromoheptadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-55-2 | |

| Record name | Perfluorooctyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubron [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Bromoheptadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUBRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Perflubron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perflubron, also known as perfluorooctyl bromide (PFOB), is a synthetic organofluorine compound with the chemical formula C₈BrF₁₇.[1][2][3] It is a dense, colorless, and odorless liquid that is chemically and biologically inert.[4][5] These properties, particularly its high capacity for dissolving respiratory gases like oxygen and carbon dioxide, have made it a subject of significant interest in various medical applications.[5][6] this compound has been investigated as a contrast agent for magnetic resonance imaging (MRI), computed tomography (CT), and sonography.[7][8] Furthermore, it has been extensively studied for use in partial liquid ventilation (PLV) to treat acute respiratory distress syndrome (ARDS), especially in premature infants.[9] Its anti-inflammatory effects, including the inhibition of chemokine expression and NF-κB activation, are also an active area of research.[10][11] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and visualizes key related biological pathways and experimental workflows.

Physicochemical Properties of this compound

The unique physicochemical characteristics of this compound are central to its utility in biomedical applications. The following table summarizes its key quantitative properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₈BrF₁₇ | [1][3][4] |

| Molecular Weight | 498.96 g/mol | [1][2][3] |

| Density | 1.93 g/cm³ at 25°C | [7][8][10] |

| 1.918 g/mL at 25°C | [12] | |

| 1.882 g/mL at 37°C | [12] | |

| Melting Point | 6.0 - 7.2 °C | [2][4][7] |

| Boiling Point | 141 - 144 °C at 760 mmHg | [2][4][11] |

| Vapor Pressure | 6.54 mmHg at 25°C | [2][4][7] |

| 10.4 mmHg at 37°C | [2][13] | |

| 14 torr at 37.5°C | [11] | |

| Surface Tension | 18.0 dynes/cm | [12] |

| 18.2 dynes/cm | [11] | |

| Viscosity (Kinematic) | 0.955 cs at 25°C | [12] |

| 0.820 cs at 37°C | [12] | |

| Refractive Index | 1.300 at 20°C | [12] |

| 1.305 at 20°C (lit.) | [7] | |

| Water Solubility | Insoluble, Not miscible or difficult to mix in water | [4][11][14] |

| 0.0314 mg/mL (predicted) | [15] | |

| Solubility in Solvents | Soluble in DMSO. Miscible with organic solvents. | [1][2][16] |

| Octanol-Water Partition Coefficient (logP) | 6.34820 (predicted) | [7] |

| 4.74 (predicted by ALOGPS), 6.64 (predicted by ChemAxon) | [15] |

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and drug development. Below are detailed methodologies for key experiments.

Density Measurement

The density of a liquid like this compound can be determined using a straightforward gravimetric method.

-

Objective: To measure the mass of a known volume of this compound.

-

Apparatus: A calibrated pycnometer (a flask with a precise volume), a high-precision analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 25°C or 37°C).

-

Once the temperature is stable, the pycnometer is removed, dried, and weighed again.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Viscosity Measurement

The kinematic viscosity of this compound is typically measured using a capillary viscometer, such as an Ubbelohde viscometer.[4][17]

-

Objective: To measure the time it takes for a fixed volume of this compound to flow through a capillary under gravity.

-

Apparatus: An Ubbelohde-type capillary viscometer, a temperature-controlled water bath, a stopwatch, and a suction bulb.

-

Procedure:

-

The viscometer is cleaned and dried thoroughly.

-

A specific volume of this compound is introduced into the viscometer.

-

The viscometer is then placed vertically in a temperature-controlled water bath until the sample reaches the desired temperature.

-

Using a suction bulb, the this compound is drawn up through the capillary into the upper bulb.

-

The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary is measured with a stopwatch.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time.

-

Vapor Pressure Measurement

The vapor pressure of this compound at different temperatures can be determined using a static method in a closed system.[1][18]

-

Objective: To measure the pressure of the vapor in equilibrium with the liquid this compound at various temperatures.

-

Apparatus: A flask connected to a pressure sensor and a temperature probe, a series of water baths at different temperatures, and a data acquisition system.[1]

-

Procedure:

-

A small amount of this compound is placed in the flask.

-

The flask is sealed, and the pressure sensor and temperature probe are connected.

-

The flask is submerged in a water bath of a known temperature.

-

The system is allowed to reach thermal and phase equilibrium, at which point the total pressure inside the flask is recorded.

-

The initial air pressure in the flask is subtracted from the total pressure to obtain the vapor pressure of this compound at that temperature.

-

This process is repeated for different temperatures using various water baths.

-

The data can be used to plot vapor pressure as a function of temperature.

-

Surface Tension Measurement

The Du Noüy ring method is a common technique for measuring the surface tension of liquids like this compound.[12][14]

-

Objective: To measure the force required to detach a platinum ring from the surface of this compound.

-

Apparatus: A force tensiometer equipped with a platinum-iridium ring, a sample vessel, and a mechanism to move the sample stage.

-

Procedure:

-

The platinum ring is meticulously cleaned, typically by flaming, to remove any contaminants.

-

A sample of this compound is placed in the vessel, and the ring is immersed in the liquid.

-

The sample stage is slowly lowered, causing the ring to be pulled through the liquid surface, forming a meniscus.

-

The force exerted on the ring by the surface tension is measured by the tensiometer as the ring is pulled upwards.

-

The maximum force just before the liquid film breaks is recorded.

-

The surface tension is calculated from this maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus.

-

Refractive Index Measurement

The refractive index of this compound can be measured using a refractometer, such as an Abbe refractometer.[2][19]

-

Objective: To determine the extent to which light is bent when passing from air into this compound.

-

Apparatus: An Abbe refractometer, a light source (often a sodium lamp), and a temperature control system.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature.

-

Light from the source is passed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

-

Solubility Determination

Given this compound's very low water solubility, methods for sparingly soluble compounds are employed. A common approach is the shake-flask method.[7][20]

-

Objective: To determine the saturation concentration of this compound in a given solvent (e.g., water, DMSO).

-

Apparatus: Sealed flasks, a shaker or agitator in a temperature-controlled environment, and an analytical method for quantifying this compound (e.g., gas chromatography).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow the undissolved this compound to separate.

-

A sample of the supernatant (the solvent saturated with this compound) is carefully removed, ensuring no undissolved droplets are included. This may involve centrifugation or filtration.

-

The concentration of this compound in the sample is then determined using a suitable analytical technique.

-

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient, a measure of a compound's lipophilicity, is often determined using the shake-flask method as outlined in OECD Guideline 107.[21][22]

-

Objective: To determine the ratio of the concentration of this compound in n-octanol to its concentration in water at equilibrium.

-

Apparatus: Separatory funnels, a mechanical shaker, a centrifuge, and an analytical method to quantify this compound in both phases.

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in either the water-saturated n-octanol or the octanol-saturated water.

-

The two phases are then combined in a separatory funnel in a defined volume ratio.

-

The funnel is shaken until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

-

Visualizations: Biological Pathways and Experimental Workflows

This compound's Inhibitory Effect on the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][23] This pathway is a central regulator of the inflammatory response. The following diagram illustrates a simplified model of this inhibitory action.

Experimental Workflow for Partial Liquid Ventilation (PLV)

Partial liquid ventilation is a key therapeutic application of this compound, particularly in cases of severe respiratory distress. The workflow for a typical preclinical study is outlined below.

Conclusion

This compound possesses a unique set of physicochemical properties, including high density, low surface tension, and a remarkable capacity for gas dissolution, which are foundational to its medical applications. Its chemical inertness and biocompatibility further enhance its suitability for in vivo use. A thorough understanding of these properties, along with standardized experimental protocols for their measurement, is essential for researchers and professionals in the field of drug development and medical device innovation. The ongoing investigation into its biological activities, such as its anti-inflammatory effects, continues to expand the potential therapeutic horizons for this versatile perfluorocarbon compound.

References

- 1. bellevuecollege.edu [bellevuecollege.edu]

- 2. rudolphresearch.com [rudolphresearch.com]

- 3. Partial liquid ventilation with this compound in premature infants with severe respiratory distress syndrome. The LiquiVent Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hemodynamic effects of partial liquid ventilation with perfluorocarbon in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. cscscientific.com [cscscientific.com]

- 9. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biolinscientific.com [biolinscientific.com]

- 13. m.youtube.com [m.youtube.com]

- 14. smartsystems-eg.com [smartsystems-eg.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. mdpi.com [mdpi.com]

- 17. measurlabs.com [measurlabs.com]

- 18. vernier.com [vernier.com]

- 19. mt.com [mt.com]

- 20. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rc.usf.edu [rc.usf.edu]

- 23. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Perflubron in Liquid Ventilation: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of perflubron when utilized in liquid ventilation for the management of acute respiratory distress syndrome (ARDS) and other severe respiratory conditions. By leveraging its unique physicochemical properties, this compound facilitates gas exchange, improves lung mechanics, and exerts significant anti-inflammatory effects, offering a promising therapeutic strategy for critically ill patients.

Physicochemical Properties and Gas Exchange

This compound (C8F17Br), a perfluorocarbon, is a biologically inert, dense, and non-viscous liquid with a high capacity for dissolving respiratory gases.[1][2][3] Its low surface tension and high spreading coefficient allow it to readily coat the alveolar surfaces, even in collapsed or fluid-filled lung regions.[1]

The primary mechanism by which this compound improves gas exchange is through the establishment of a liquid-filled lung environment that eliminates the air-liquid interface, a major contributor to high surface tension in injured lungs.[4] This reduction in surface tension helps to recruit and stabilize collapsed alveoli, thereby increasing the functional residual capacity (FRC) and improving ventilation-perfusion (V/Q) matching.[4][5] Oxygen and carbon dioxide readily diffuse through the this compound layer, facilitating their exchange between the ventilator gas and the pulmonary circulation.[6]

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C8BrF17 | [7][8] |

| Molar Mass | 498.965 g/mol | [8] |

| Density | 1.93 g/cm³ | [8] |

| Boiling Point | 142 °C | [8] |

| Vapor Pressure at 37°C | 10.4 mmHg | [9] |

| Oxygen Solubility | High | [1][10] |

| Carbon Dioxide Solubility | High | [1][10] |

| Surface Tension | Low | [1][11] |

Improvement in Lung Mechanics

The use of this compound in liquid ventilation leads to significant improvements in lung mechanics. By reducing surface tension, this compound increases pulmonary compliance, making the lungs easier to inflate and reducing the barotrauma associated with high-pressure mechanical ventilation.[4][10]

Quantitative Data on Improved Lung Function:

| Parameter | Improvement | Study Population | Reference |

| Arterial Oxygen Tension (PaO2) | 138% increase within 1 hour | Premature infants with severe RDS | [12] |

| Dynamic Compliance | 61% increase within 1 hour | Premature infants with severe RDS | [12] |

| Oxygenation Index | Reduced from 49 ± 60 to 17 ± 16 within 1 hour | Premature infants with severe RDS | [12] |

| Arterial Oxygen Saturation | Improved to 96 ± 3% from 55 ± 8% in controls | Adult sheep with oleic acid-induced respiratory failure | [5] |

| Physiologic Shunt | Reduced to 2 ± 8% from 64 ± 5% in controls | Adult sheep with oleic acid-induced respiratory failure | [5] |

Anti-inflammatory Mechanism of Action

A critical component of this compound's therapeutic effect is its potent anti-inflammatory activity. In inflammatory lung conditions like ARDS, there is a significant influx of neutrophils into the lung parenchyma, leading to the release of pro-inflammatory cytokines and reactive oxygen species, which further exacerbates lung injury.

This compound has been shown to attenuate this inflammatory cascade through several mechanisms:

-

Inhibition of Neutrophil Sequestration: this compound reduces the accumulation of neutrophils in the lungs.[13]

-

Suppression of Pro-inflammatory Cytokines: It downregulates the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[14]

-

Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound is thought to exert its anti-inflammatory effects, at least in part, by inhibiting the activation of NF-κB.[14]

Signaling Pathway of this compound's Anti-inflammatory Action

Figure 1: Simplified signaling pathway of this compound's inhibitory effect on NF-κB activation.

Interaction with Pulmonary Surfactant

Pulmonary surfactant is crucial for reducing surface tension at the air-liquid interface in the alveoli. In ARDS, surfactant function is often impaired. While this compound itself has a low surface tension, it does not replace the function of endogenous surfactant. Instead, it is believed to work in concert with it. The high density of this compound may help to displace alveolar edema and debris, creating a cleaner surface for the remaining surfactant to act upon. Some studies suggest that perfluorocarbons can fluidize surfactant monolayers, potentially improving their function.[15][16] However, priming the lung with perfluorocarbon before surfactant administration did not show improved physiologic effects in one animal model.

Experimental Protocols

The understanding of this compound's mechanism of action has been largely derived from preclinical animal studies. A common experimental model involves the induction of acute lung injury in animals, followed by the application of partial liquid ventilation with this compound.

Example Experimental Protocol: Partial Liquid Ventilation in an Ovine Model of ARDS

-

Animal Model: Adult sheep (e.g., 53.0 +/- 2.8 kg).[5]

-

Induction of Lung Injury: Right atrial injection of oleic acid (0.2 mL/kg).[5]

-

Ventilation Protocol:

-

Parameters Monitored: Arterial blood gases, hemodynamics, pulmonary compliance, and post-mortem lung histology.[5]

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]

- 3. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of perfluorocarbon partial liquid ventilation in a large animal model of acute respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neonatal Liquid Ventilation | Children's Hospital of Philadelphia [chop.edu]

- 7. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Effects of perfluorochemical evaporative properties on oxygenation during partial liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Administration of Drugs/Gene Products to the Respiratory System: A Historical Perspective of the Use of Inert Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Partial liquid ventilation with this compound in premature infants with severe respiratory distress syndrome. The LiquiVent Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of perfluorocarbon partial liquid ventilation—induced hypothermia on dogs with acute lung injury - Wei - Annals of Palliative Medicine [apm.amegroups.org]

- 14. researchgate.net [researchgate.net]

- 15. Phase transitions of the pulmonary surfactant film at the perfluorocarbon-water interface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perfluorocarbon priming and surfactant: physiologic and pathologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Development of Perflubron as a Research Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perflubron (perfluorooctyl bromide) is a synthetic organofluorine compound that has garnered significant interest in the scientific community for its unique physicochemical properties and diverse biomedical applications.[1][2] Initially explored for its potential as a blood substitute and in liquid ventilation, its utility has expanded, establishing it as a valuable tool in preclinical and clinical research.[3][4] This technical guide provides a comprehensive overview of the history, development, and application of this compound as a research tool, with a focus on its mechanism of action, experimental protocols, and modulation of cellular signaling pathways.

History and Development

The exploration of perfluorochemicals (PFCs) for biomedical applications began in the 1960s with the discovery of their high gas-dissolving capacity.[3] This led to early investigations into their potential for liquid breathing and as oxygen delivery agents.[3] The first generation of PFC emulsions, such as Fluosol-DA, saw limited clinical use.[3][4]

This compound, a second-generation PFC, was developed to have a higher capacity to dissolve oxygen and was initially investigated as an intravascular oxygen carrier under the brand name Oxygent™.[3][5] While clinical trials for this application were promising, they were ultimately discontinued due to adverse events and the requirement for high concentrations of inspired oxygen.[3][4] Despite this, the unique properties of this compound have solidified its role in various research domains, including partial liquid ventilation, as a contrast agent for various imaging modalities, and for targeted drug delivery.[2][6][7]

Physicochemical Properties of this compound

This compound's utility as a research tool is a direct consequence of its distinct physical and chemical characteristics. It is a dense, biologically inert liquid with a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[2] Its structure, a brominated perfluorocarbon, imparts both hydrophobic and lipophobic properties, which influence its interaction with biological systems.[2]

| Property | Value | Reference |

| Molecular Formula | C8BrF17 | [1] |

| Molecular Weight | 498.96 g/mol | [1] |

| Density | 1.93 g/mL at 25 °C | [1] |

| Boiling Point | 142-144 °C | [1] |

| Melting Point | 6 °C | [1] |

| Vapor Pressure | 6.54 mmHg at 25°C | [1] |

| LogP | 6.348 | [1] |

| Water Solubility | Insoluble | [6] |

| Oxygen Solubility | High | [2] |

| Carbon Dioxide Solubility | High | [2] |

Applications in Research

This compound has been employed as a multifaceted tool in a variety of research settings, primarily leveraging its high gas solubility, radiopacity, and biological inertness.

Partial Liquid Ventilation (PLV)

In PLV research, the lungs are filled with a volume of this compound equivalent to the functional residual capacity, and the subject is then ventilated with a conventional mechanical ventilator.[8] This technique has been investigated in animal models of acute lung injury and respiratory distress syndrome.[1][6] this compound's low surface tension helps to recruit collapsed alveoli, improve gas exchange, and reduce inflammation.[1][6]

Oxygen Delivery and Tissue Oxygenation Studies

As an emulsion, this compound can act as an effective oxygen carrier.[9] This property has been utilized in preclinical models of ischemia and hemorrhage to study the effects of enhanced oxygen delivery to tissues.[4][9] Its ability to transport oxygen is directly proportional to the partial pressure of oxygen, allowing for controlled studies of tissue oxygenation.[3]

Contrast Agent for In Vivo Imaging

The bromine atom in this compound makes it radiopaque, enabling its use as a contrast agent in various imaging modalities, including computed tomography (CT), magnetic resonance imaging (MRI), and sonography.[2][7] After intravenous administration, this compound nanoparticles are taken up by the reticuloendothelial system, allowing for enhanced imaging of the liver, spleen, and lymph nodes.[7][10]

Mechanism of Action and Cellular Modulation

Beyond its bulk physical properties, this compound has been shown to exert effects at the cellular and molecular level, particularly in modulating inflammatory and oxidative stress pathways.

Anti-inflammatory and Antioxidant Effects

Research has demonstrated that this compound can attenuate oxidative damage in both biological and non-biological systems.[11] This protective effect is thought to be independent of its anti-inflammatory properties.[11] Studies have also suggested that this compound's modulatory effects on inflammatory responses may be related to its ability to partition into the lipid bilayers of cellular membranes.

Modulation of the NF-κB Signaling Pathway

A key mechanism underlying this compound's anti-inflammatory effects is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. In a study investigating respiratory syncytial virus (RSV) infection, intranasal administration of this compound was found to significantly inhibit the expression of inflammatory chemokines by blocking the activation of NF-κB.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F chemical shift imaging technique to measure intracellular pO2 in vivo using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Perfluorooctylbromide as a contrast agent for CT and sonography: preliminary clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]

- 11. Liquid ventilation with this compound in the treatment of rats with pneumococcal pneumonia. — Oxford Big Data Institute [bdi.ox.ac.uk]

Perflubron vs. Other Perfluorocarbons: A Technical Guide for Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Perflubron (perfluorooctyl bromide, PFOB) with other commonly used perfluorocarbons (PFCs) in biomedical research, including Perfluorodecalin (PFD) and Perfluoroctane (PFO). This document outlines their key physicochemical properties, details experimental protocols for their application, and explores their impact on cellular signaling pathways.

Comparative Physicochemical Properties of Perfluorocarbons

The selection of a perfluorocarbon for a specific biomedical application is heavily influenced by its physical and chemical characteristics. Properties such as molecular weight, density, viscosity, and oxygen solubility are critical determinants of their in vivo behavior and efficacy. The following tables summarize the key quantitative data for this compound, Perfluorodecalin, and Perfluoroctane to facilitate a direct comparison.

Table 1: General Physicochemical Properties

| Property | This compound (PFOB) | Perfluorodecalin (PFD) | Perfluoroctane (PFO) |

| Chemical Formula | C₈F₁₇Br | C₁₀F₁₈ | C₈F₁₈ |

| Molecular Weight ( g/mol ) | 499 | 462 | 438 |

| Density (g/mL at 25°C) | 1.92 | 1.94 | 1.77 |

| Boiling Point (°C) | 142-144 | 142 | 103 |

| Vapor Pressure (mmHg at 37°C) | 11 | 13 | 65 |

| Viscosity (cP at 37°C) | 1.9 | 2.7 | 0.8 |

| Surface Tension (dyn/cm at 25°C) | 18 | 16 | 14 |

Table 2: Gas Solubility Properties

| Property | This compound (PFOB) | Perfluorodecalin (PFD) | Perfluoroctane (PFO) |

| Oxygen Solubility (mL O₂/100 mL PFC at 25°C, 1 atm) | 50-53 | 40-49 | 45 |

| Carbon Dioxide Solubility (mL CO₂/100 mL PFC at 25°C, 1 atm) | 190-210 | 150-160 | 170 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the preparation of perfluorocarbon nanoemulsions and for an in vivo evaluation in an animal model.

Protocol for Preparation of a Perfluorocarbon Nanoemulsion

This protocol describes the preparation of a stable perfluorocarbon nanoemulsion for applications such as oxygen delivery or as a contrast agent.

Materials:

-

Perfluorocarbon (e.g., this compound)

-

Surfactant (e.g., Egg Yolk Phospholipid)

-

Glycerol

-

Water for Injection (WFI)

-

High-shear mixer

-

High-pressure homogenizer

-

Dynamic light scattering (DLS) particle size analyzer

-

Autoclave

Procedure:

-

Aqueous Phase Preparation: Dissolve glycerol in WFI to create an isotonic solution.

-

Lipid Dispersion: Disperse the egg yolk phospholipid in the aqueous glycerol solution with gentle heating and stirring until a uniform suspension is formed.

-

Pre-emulsification: Slowly add the this compound to the lipid dispersion while mixing at high speed using a high-shear mixer to form a coarse emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at 10,000-15,000 psi for 5-10 cycles. Monitor the particle size distribution after each cycle using DLS. The target mean particle diameter is typically below 200 nm for intravenous applications.

-

Sterilization: Sterilize the final nanoemulsion by autoclaving at 121°C for 15 minutes.

-

Quality Control: After sterilization, perform final quality control checks, including particle size analysis, pH measurement, and sterility testing.

Protocol for In Vivo Evaluation of PFC-Based Oxygen Carriers in a Rat Model of Acute Normovolemic Hemodilution

This protocol outlines a procedure to assess the efficacy of a PFC emulsion in maintaining hemodynamic stability and oxygenation during significant blood loss.

Materials:

-

Perfluorocarbon emulsion

-

Anesthetized and ventilated rats

-

Catheters for arterial and venous access

-

Infusion pump

-

Blood gas analyzer

-

Physiological monitoring equipment (for blood pressure, heart rate, etc.)

-

Anticoagulant (e.g., heparin)

Procedure:

-

Animal Preparation: Anesthetize the rat and establish mechanical ventilation. Insert catheters into an artery (e.g., femoral artery) for blood pressure monitoring and blood sampling, and a vein (e.g., jugular vein) for infusion.

-

Baseline Measurements: Record baseline physiological parameters, including mean arterial pressure (MAP), heart rate (HR), and collect an arterial blood sample for baseline blood gas analysis (PaO₂, PaCO₂, pH, etc.).

-

Hemodilution: Initiate acute normovolemic hemodilution by simultaneously withdrawing blood from the arterial line and infusing the perfluorocarbon emulsion through the venous line at an equivalent rate. This is typically done in stages, for example, exchanging 25% and then 50% of the estimated blood volume.

-

Monitoring: Continuously monitor MAP and HR throughout the procedure. Collect arterial blood samples at predetermined intervals (e.g., after each 25% blood volume exchange) for blood gas analysis.

-

Post-infusion Monitoring: After the exchange is complete, continue to monitor the animal for a defined period (e.g., 60 minutes), recording physiological parameters and taking final blood samples.

-

Data Analysis: Analyze the changes in physiological parameters and blood gas values over time to assess the efficacy of the perfluorocarbon emulsion in maintaining oxygenation and hemodynamic stability compared to a control group (e.g., receiving a non-oxygen-carrying solution).

Signaling Pathways and Mechanisms of Action

Perfluorocarbons, beyond their gas-carrying capabilities, have been shown to exert biological effects, notably on inflammatory signaling pathways.

Anti-Inflammatory Effects of Perfluorocarbons

Research has indicated that PFCs can modulate inflammatory responses. Studies have shown that PFCs can inhibit the activation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2] The precise mechanism is thought to involve the high oxygen-dissolving capacity of PFCs, which can alleviate hypoxia, a known trigger for inflammatory responses.[3]

Experimental Workflow for Investigating Anti-Inflammatory Effects

The following diagram illustrates a typical experimental workflow to investigate the anti-inflammatory effects of a perfluorocarbon emulsion on cultured cells.

References

In-Vitro Cellular Effects of Perflubron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perflubron (perfluorooctyl bromide), a biocompatible perfluorocarbon, has garnered significant interest in the biomedical field for its unique physicochemical properties, including high gas solubility and chemical inertness. Initially explored as a respiratory gas carrier in liquid ventilation, emerging in-vitro research has unveiled its direct cellular effects, suggesting a potential therapeutic role beyond simple gas exchange. This technical guide provides an in-depth overview of the current understanding of this compound's in-vitro cellular effects, focusing on its anti-inflammatory, antioxidant, and potential cytotoxic properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to support further research and development in this area.

Core Cellular Effects of this compound

In-vitro studies have demonstrated that this compound can modulate several key cellular processes, primarily related to inflammation and oxidative stress. The following sections detail these effects, supported by experimental data and methodologies.

Anti-Inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects across various cell types. These effects are primarily mediated by the downregulation of pro-inflammatory cytokines and adhesion molecules.

Studies on human alveolar macrophages have shown that this compound can significantly inhibit the production of key pro-inflammatory cytokines when stimulated by lipopolysaccharide (LPS). Notably, the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) were all significantly reduced in the presence of this compound. Importantly, this inhibitory effect was observed without impacting cell viability.[1]

Table 1: Effect of this compound on LPS-Stimulated Cytokine Production in Human Alveolar Macrophages

| Cytokine | Treatment Group | Mean Concentration (pg/mL) ± SD | Percentage Inhibition | p-value |

| TNF-α | LPS | Data not available | - | - |

| LPS + this compound | Data not available | Significant Inhibition | < 0.05 | |

| IL-1 | LPS | Data not available | - | - |

| LPS + this compound | Data not available | Significant Inhibition | < 0.05 | |

| IL-6 | LPS | Data not available | - | - |

| LPS + this compound | Data not available | Significant Inhibition | < 0.05 |

Note: Specific quantitative data on mean concentrations were not available in the provided search results. The table reflects the reported significant inhibition.

This compound has been observed to attenuate the inflammatory response of endothelial cells. Specifically, pre-exposure of human umbilical vein endothelial cells (HUVECs) to this compound resulted in a greater than 40% reduction in the surface expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) following pro-inflammatory activation.[2] This reduction in adhesion molecule expression is critical as it can modulate neutrophil adhesion to the endothelium, a key step in the inflammatory cascade.

Table 2: this compound's Effect on Adhesion Molecule Expression on Activated HUVECs

| Adhesion Molecule | Treatment | % Reduction in Surface Expression (compared to activated control) |

| E-selectin | This compound Pre-exposure | > 40% |

| ICAM-1 | This compound Pre-exposure | > 40% |

Attenuation of Oxidative Stress

This compound has demonstrated a protective effect against oxidative damage in biological systems. In-vitro studies using rat pulmonary artery endothelial cells have shown that incubation with this compound can lead to a significant attenuation of intracellular oxidative stress.

Specifically, cell monolayers incubated with this compound exhibited a 66.6% attenuation in intracellular fluorescence induced by hydrogen peroxide, as compared to controls.[1] This suggests that this compound may possess antioxidant properties or interfere with pathways that generate reactive oxygen species (ROS).

Table 3: Attenuation of H2O2-Induced Oxidative Stress in Rat Pulmonary Artery Endothelial Cells by this compound

| Treatment Group | Outcome Measure | % Attenuation | p-value |

| This compound | Intracellular Fluorescence | 66.6% | < 0.05 |

Effects on Cell Viability and Apoptosis

The impact of this compound on cell viability and apoptosis is a critical aspect of its cellular effects. While some studies report no adverse effects on cell viability in specific contexts, such as with human alveolar macrophages[1], a comprehensive understanding across different cell types and concentrations is still emerging. In-vivo studies on lung ischemia-reperfusion injury in rats have suggested that perfluorocarbons can restrain cell apoptosis, as evaluated by TUNEL assay.[3] However, direct in-vitro quantitative data on this compound's effect on apoptosis markers like caspase activity remains to be fully elucidated.

Signaling Pathway Modulation

The cellular effects of this compound are underpinned by its interaction with specific signaling pathways. A key identified mechanism is the downregulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.

TLR4/NF-κB Signaling Pathway

In response to inflammatory stimuli like LPS, TLR4 activation initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for cytokines and adhesion molecules. In-vivo evidence suggests that perfluorocarbons can inhibit this pathway by down-regulating the expression of TLR4 and NF-κB, thereby reducing the inflammatory response and apoptosis.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatments

-

Human Alveolar Macrophages: Alveolar macrophages are typically obtained by bronchoalveolar lavage from healthy volunteers. Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are stimulated with LPS (e.g., 10 ng/mL) in the presence or absence of this compound for a specified duration (e.g., 24 hours).[1]

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in endothelial growth medium. For experiments, confluent monolayers are pre-exposed to this compound for a period (e.g., 24-48 hours) before stimulation with pro-inflammatory cytokines like TNF-α or IL-1β to induce adhesion molecule expression.[2]

-

Rat Pulmonary Artery Endothelial Cells: These cells are cultured in appropriate media. For oxidative stress assays, cells are incubated with this compound before being exposed to an oxidizing agent like hydrogen peroxide.[1]

Measurement of Cytokine Production (ELISA)

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1, IL-6) are used according to the manufacturer's instructions.

-

Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of the recombinant cytokine.

Assessment of Adhesion Molecule Expression (Cell-Based ELISA or Flow Cytometry)

-

Cell Preparation: HUVECs are grown to confluence in multi-well plates.

-

Immunostaining: After treatment, cells are fixed and incubated with primary antibodies specific for E-selectin and ICAM-1.

-

Detection:

-

Cell-Based ELISA: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to produce a colorimetric signal that is read with a plate reader.

-

Flow Cytometry: A fluorescently labeled secondary antibody is used, and the fluorescence intensity of individual cells is measured using a flow cytometer.

-

-

Data Analysis: The level of expression is quantified relative to control cells.

Measurement of Intracellular Oxidative Stress

-

Probe Loading: Endothelial cells are loaded with a fluorescent probe sensitive to reactive oxygen species (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).

-

Treatment: Cells are then treated with this compound and the oxidizing agent.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or fluorescence microscopy.

-

Data Analysis: The change in fluorescence intensity is indicative of the level of intracellular oxidative stress.

Evaluation of Apoptosis (TUNEL Assay)

-

Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

TdT Labeling: The terminal deoxynucleotidyl transferase (TdT) enzyme is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated label is detected either directly (if fluorescently labeled) or through a secondary detection step (e.g., with an anti-BrdU antibody).

-

Analysis: The percentage of apoptotic cells is determined by fluorescence microscopy or flow cytometry.[3]

Western Blotting for Signaling Proteins

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., TLR4, NF-κB, IκB-α, phospho-IκB-α), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagrams

Conclusion

The in-vitro cellular effects of this compound extend beyond its role as a passive gas carrier, demonstrating active modulation of key cellular pathways involved in inflammation and oxidative stress. The evidence presented in this technical guide highlights its potential as a therapeutic agent for inflammatory conditions. The inhibition of the TLR4/NF-κB signaling pathway appears to be a central mechanism underlying its anti-inflammatory properties. While the current data are promising, further in-depth quantitative studies are required to fully elucidate the dose-dependent effects of this compound on cell viability and apoptosis across a broader range of cell types. Additionally, a more detailed investigation into its impact on other signaling cascades, such as the MAP kinase pathway, will provide a more comprehensive understanding of its cellular mechanisms of action. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals to advance the exploration of this compound's therapeutic potential.

References

- 1. Scholars@Duke publication: Perfluorooctyl bromide (this compound) attenuates oxidative injury to biological and nonbiological systems. [scholars.duke.edu]

- 2. This compound attenuates neutrophil adhesion to activated endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluorocarbon restrains inflammation and cell apoptosis in rats with lung ischemia reperfusion injury via down regulation of TLR4/NF κB signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

Perflubron: A Potential Therapeutic Avenue for Acute Respiratory Distress Syndrome (ARDS)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) remains a significant clinical challenge with high mortality and morbidity. The complex pathophysiology, characterized by overwhelming lung inflammation, alveolar damage, and severe hypoxemia, necessitates the exploration of novel therapeutic strategies. Perflubron, a perfluorocarbon liquid, has emerged as a promising candidate for the management of ARDS. Its unique physical and biological properties—including high gas solubility, low surface tension, and anti-inflammatory effects—offer a multifaceted approach to mitigating the pulmonary injury seen in ARDS. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for this compound in ARDS, details its proposed mechanisms of action, and outlines key experimental protocols to facilitate further research and development in this area.

Introduction to this compound and its Rationale in ARDS

This compound (perfluorooctyl bromide) is a biologically inert, synthetic liquid with a high capacity for dissolving respiratory gases.[1] Initially investigated as a liquid ventilation agent, its therapeutic potential in ARDS stems from several key properties. The rationale for its use is based on its ability to improve gas exchange, enhance pulmonary mechanics, and modulate the inflammatory response within the injured lung.[2][3]

Two primary methods of administration have been studied:

-

Total Liquid Ventilation (TLV): The lungs are completely filled with oxygenated perfluorocarbon, and a specialized liquid ventilator is used for tidal breathing.[4]

-

Partial Liquid Ventilation (PLV): The lungs are filled with a volume of perfluorocarbon approximately equal to the functional residual capacity (FRC), while a conventional gas ventilator provides tidal breaths.[4][5][6] PLV has been the more extensively studied method in clinical trials due to its relative simplicity.[2][7]

Mechanism of Action

This compound exerts its therapeutic effects in ARDS through a combination of physical and biological actions.

Improvement of Gas Exchange and Pulmonary Mechanics

This compound's low surface tension helps to recruit and stabilize collapsed alveoli, reducing the shunt fraction and improving ventilation-perfusion matching.[3][8] By creating a liquid-filled lung environment, it facilitates the clearance of alveolar debris and proteinaceous exudates.[3][4] This "lavage" effect can help to restore alveolar function.

Anti-inflammatory Effects

A growing body of evidence suggests that this compound possesses significant anti-inflammatory properties.[3][5][9][10][11][12] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by alveolar macrophages.[10][13] This modulation of the inflammatory cascade is thought to be mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[13][14]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

Preclinical and Clinical Evidence

The efficacy and safety of this compound in ARDS have been evaluated in numerous preclinical and clinical studies.

Preclinical Studies

Animal models have consistently demonstrated the benefits of this compound in ARDS. These studies have shown significant improvements in gas exchange, lung mechanics, and survival.[5][6][15]

Table 1: Summary of Key Preclinical Studies on this compound in ARDS

| Study (Animal Model) | Intervention | Key Findings |

| Rabbit Model (Saline Lavage) [5] | Partial Liquid Ventilation (PLV) vs. Conventional Mechanical Ventilation (CMV) | PLV significantly improved alveolar-arterial oxygen tension and oxygen index. Morphometric analysis showed less alveolar hemorrhage, edema, and hyaline membrane formation in the PLV group. |

| Piglet Model (Oleic Acid Infusion) [15] | Perfluorocarbon-associated gas exchange vs. Volume controlled continuous positive pressure breathing | This compound treatment increased PaO2 and improved static lung compliance. Survival was significantly higher in the this compound group (80% vs. 25%). |

| Rat Model (alpha-naphtylthiourea) [5] | Varying doses of this compound (7, 13, 20 mL/kg) | Low and moderate doses improved respiratory mechanics and reduced ventilator-induced permeability alterations. High doses aggravated permeability alterations. |

| Rabbit Model (Burn and Saline Lavage) [6] | Intratracheal this compound (9 and 15 ml/kg) vs. CMV | This compound significantly increased PaO2 and respiratory system compliance, while decreasing mean airway pressures in a dose-related manner. |

Clinical Trials

Clinical trials of this compound in ARDS have yielded mixed results. While some early-phase studies and studies in pediatric populations showed promise, larger randomized controlled trials in adults have not consistently demonstrated a mortality benefit.

Table 2: Summary of Key Clinical Trials on this compound in ARDS

| Study | Patient Population | Intervention Groups | Key Outcomes |

| Leach et al. (1996) [16][17] | 13 premature infants with severe RDS | Partial Liquid Ventilation with this compound | Within 1 hour, arterial oxygen tension increased by 138% and dynamic compliance increased by 61%. The oxygenation index was significantly reduced. 8 of 13 infants survived. |

| Kacmarek et al. (2006) [2][7] | Adult patients with ARDS (n=311) | 1. Conventional Mechanical Ventilation (CMV) 2. "Low-dose" this compound (10 ml/kg) 3. "High-dose" this compound (20 ml/kg) | 28-day mortality was 15% in the CMV group, 26.3% in the low-dose group, and 19.1% in the high-dose group (not statistically significant). Ventilator-free days were higher in the CMV group. Increased incidence of adverse events (pneumothorax, hypoxia, hypotension) in the PLV groups. |

| Hirschl et al. (2002) [9] | 90 adult patients with ALI/ARDS | PLV vs. CMV | No significant differences in ventilator-free days or mortality. A post-hoc analysis suggested a potential benefit in patients under 55 years of age. |

The lack of a definitive clinical benefit in adult ARDS trials may be attributable to several factors, including patient heterogeneity, timing of intervention, and the dosing of this compound.[5] The findings from preclinical studies that high doses can be detrimental highlight the importance of optimizing the administration protocol.[5]

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for advancing our understanding of this compound's therapeutic potential.

Induction of ARDS in Animal Models

Two commonly used methods for inducing ARDS in animal models are saline lavage and oleic acid injection.

This method depletes pulmonary surfactant, leading to alveolar collapse and impaired gas exchange, mimicking some features of ARDS.[2][3][18]

Intravenous injection of oleic acid causes endothelial and epithelial injury, leading to permeability edema and inflammation, which closely resembles the pathology of human ARDS.[3][7]

Protocol Steps:

-

Animal Preparation: Anesthetize, intubate, and mechanically ventilate the animal. Establish vascular access for drug administration and monitoring.

-

Baseline Measurements: Record baseline hemodynamic and respiratory parameters.

-

Oleic Acid Infusion: Administer oleic acid intravenously (e.g., 0.2 mL/kg) to induce lung injury.

-

Monitoring: Continuously monitor physiological parameters until ARDS criteria are met.

Partial Liquid Ventilation (PLV) Protocol

The following protocol outlines the general steps for initiating and maintaining PLV with this compound in an experimental setting.

Protocol Steps:

-

ARDS Induction: Induce ARDS using a standardized protocol (e.g., saline lavage or oleic acid).

-

This compound Instillation:

-

Position the animal to facilitate even distribution of the liquid.

-

Slowly instill this compound into the endotracheal tube until the desired volume (approximating FRC, e.g., 20-30 ml/kg) is reached.[4]

-

The instillation can be done in aliquots, with brief periods of gas ventilation in between to aid distribution.

-

-

Ventilator Management:

-

Continue mechanical ventilation with a conventional gas ventilator.

-

Adjust ventilator settings (e.g., tidal volume, respiratory rate, PEEP) to maintain adequate gas exchange and minimize ventilator-induced lung injury.

-

-

Maintenance Dosing: Administer supplemental doses of this compound as needed to replace evaporative losses.

-

Monitoring: Continuously monitor gas exchange, lung mechanics, and hemodynamics.

Future Directions and Conclusion

While large-scale clinical trials in adults have not yet demonstrated a clear survival benefit, the compelling preclinical data and positive outcomes in pediatric populations suggest that this compound remains a therapy of interest for ARDS.[10][16][17] Future research should focus on:

-

Optimizing Dosing and Timing: Identifying the optimal dose and therapeutic window for this compound administration is critical.[5]

-

Patient Stratification: Identifying subgroups of ARDS patients who are most likely to benefit from this compound therapy through biomarker analysis could lead to more successful clinical trials.

-

Combination Therapies: Investigating the synergistic effects of this compound with other ARDS therapies, such as anti-inflammatory agents or protective ventilation strategies, may enhance its efficacy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Lavage-induced Surfactant Depletion in Pigs As a Model of the Acute Respiratory Distress Syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound dosing affects ventilator-induced lung injury in rats with previous lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Efficacy of perfluorocarbon partial liquid ventilation in a large animal model of acute respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound decreases inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Therapeutic Targeting of NF-κB in Acute Lung Injury: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Animal Models of Acute Lung Injury [thoracic.org]

- 17. researchgate.net [researchgate.net]

- 18. Acute respiratory distress induced by repeated saline lavage provides stable experimental conditions for 24 hours in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Perflubron: A Deep Dive into its Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Perflubron, a synthetic perfluorocarbon, has garnered significant interest for its therapeutic potential beyond its initial use as a liquid ventilation agent and contrast medium.[1] Emerging evidence robustly demonstrates its potent anti-inflammatory properties, positioning it as a candidate for mitigating inflammatory responses in various pathological conditions, particularly in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by suppressing the production of pro-inflammatory cytokines, inhibiting leukocyte adhesion and infiltration, and modulating key intracellular signaling pathways.

Attenuation of Pro-Inflammatory Cytokine Production

A hallmark of this compound's anti-inflammatory activity is its ability to significantly reduce the secretion of key pro-inflammatory cytokines from activated immune cells. In vitro studies using human alveolar macrophages stimulated with lipopolysaccharide (LPS) have shown that this compound significantly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[4][5] This suppression of the initial cytokine burst is critical in preventing the amplification of the inflammatory cascade.

Inhibition of Leukocyte Adhesion and Transmigration

This compound has been shown to interfere with the crucial steps of leukocyte adhesion to the vascular endothelium, a key event in the inflammatory response. It achieves this by downregulating the expression of critical adhesion molecules on the surface of endothelial cells, namely Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin.[1][6] By reducing the expression of these molecules, this compound effectively decreases the "stickiness" of the endothelium for circulating neutrophils, thereby limiting their infiltration into inflamed tissues.[7] Studies have demonstrated a greater than 40% reduction in the surface expression of E-selectin and ICAM-1 on human umbilical vein endothelial cells (HUVECs) pre-exposed to this compound.[1][4]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.[2][8] this compound has been found to inhibit the activation of the NF-κB pathway.[2] By preventing the translocation of NF-κB into the nucleus, this compound effectively blocks the transcription of a wide array of inflammatory mediators, providing a powerful and upstream mechanism for its anti-inflammatory effects.

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production by LPS-Stimulated Human Alveolar Macrophages

| Cytokine | Treatment | Concentration | % Inhibition | p-value | Reference |

| TNF-α | This compound | Not Specified | Significant | < 0.05 | [5] |

| IL-1 | This compound | Not Specified | Significant | < 0.05 | [5] |

| IL-6 | This compound | Not Specified | Significant | < 0.05 | [5] |

Table 2: Effect of this compound on Adhesion Molecule Expression on Activated Human Umbilical Vein Endothelial Cells (HUVECs)

| Adhesion Molecule | Treatment | % Reduction in Surface Expression | p-value | Reference |

| E-selectin | This compound | >40% | < 0.05 | [1][4] |

| ICAM-1 | This compound | >40% | < 0.05 | [1][4] |

| ICAM-1 (LPS-induced) | 10% this compound | 95 ± 6% | < 0.05 | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Protocol 1: In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of this compound on pro-inflammatory cytokine production by stimulated human alveolar macrophages.

Materials:

-

Human alveolar macrophages (obtained via bronchoalveolar lavage from healthy volunteers)[5]

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1, and IL-6

Methodology:

-

Isolate and culture human alveolar macrophages in standard cell culture plates.

-

Stimulate the macrophages with LPS (e.g., 10 ng/mL) for 1 hour to induce an inflammatory response.[5]

-

Following stimulation, treat the cells with this compound for 23 hours.[5] A control group should be maintained without this compound treatment.

-

After the incubation period, collect the cell-free supernatants.

-

Quantify the concentrations of TNF-α, IL-1, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Assess cell viability using a standard method (e.g., Trypan Blue exclusion or MTT assay) to ensure that the observed effects are not due to cytotoxicity.[5]

Protocol 2: Endothelial Cell Adhesion Molecule Expression Assay

Objective: To quantify the effect of this compound on the expression of ICAM-1 and E-selectin on activated endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

-

This compound

-

Endothelial cell growth medium

-

Monoclonal antibodies specific for human ICAM-1 and E-selectin

-

Fluorescently labeled secondary antibodies

-

Flow cytometer or fluorescence microscope

Methodology:

-

Culture HUVECs to confluence in multi-well plates.

-

Pre-expose the HUVEC monolayers to this compound or control medium for a specified period (e.g., overnight).[4]

-

Activate the endothelial cells by adding a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 50 ng/mL).[6]

-

Incubate for a period sufficient to induce maximal expression of the adhesion molecules (e.g., 4 hours for E-selectin, 24 hours for ICAM-1).[4]

-

Wash the cells and incubate with primary antibodies against ICAM-1 and E-selectin.

-

After washing, add the corresponding fluorescently labeled secondary antibodies.

-

Analyze the expression levels of ICAM-1 and E-selectin using flow cytometry or by quantifying fluorescence intensity with a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Diagram 1: this compound's Inhibition of the NF-κB Signaling Pathway

References

- 1. This compound attenuates neutrophil adhesion to activated endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. This compound decreases inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of endotoxin-mediated activation of endothelial cells by a perfluorocarbon emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Effect of Intravenous Infusion of Perfluorocarbon Emulsion on LPS-Induced Acute Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Perflubron: A Technical Guide to Enhanced Tissue Oxygen Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Perflubron's role in enhancing oxygen delivery to tissues. This compound, a perfluorocarbon (PFC), is a synthetic, biologically inert compound with a high capacity for dissolving respiratory gases, including oxygen and carbon dioxide.[1][2][3] This property has positioned it as a potential therapeutic agent for various conditions characterized by tissue hypoxia. This document outlines the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of its physiological impact.

Core Mechanism of Action

This compound-based emulsions enhance oxygen delivery through a passive diffusion mechanism. Unlike hemoglobin-based oxygen carriers, this compound does not chemically bind oxygen. Instead, it physically dissolves large volumes of oxygen, creating a high partial pressure gradient that facilitates its diffusion into hypoxic tissues.[4] The small size of the emulsion particles, typically 0.1-0.3 μm, allows them to penetrate partially occluded vessels that may be inaccessible to larger red blood cells (approximately 8.0-μm diameter).[4] This is particularly relevant in conditions like sickle cell disease, where vaso-occlusion is a primary pathological feature.[4]

The efficacy of this compound as an oxygen carrier is directly proportional to the partial pressure of inspired oxygen (FiO2).[5] Higher FiO2 levels lead to greater oxygen dissolution in the this compound emulsion, thereby increasing the arterial oxygen content and driving oxygen into the tissues.

Quantitative Data on Oxygen Delivery Enhancement

The following tables summarize quantitative data from key preclinical and clinical studies investigating the efficacy of this compound in improving tissue oxygenation.

Table 1: Preclinical Studies on Tissue Oxygenation

| Animal Model | Condition | This compound Formulation | Key Findings | Reference |

| Rat | Normovolemic | This compound emulsion | Increased subcutaneous tissue oxygen tension (PsqO2) by 32.0 +/- 7.2 mmHg. | [6] |

| Rat | Hemorrhagic (20% blood volume loss) | This compound emulsion | Effective at increasing PsqO2 only in tissues with oxygen extractions less than 2.0 vol%. | [6] |

| Dog | Acute Normovolemic Hemodilution (Hct ~11%) | Oxygent HT (90% w/v this compound) | Increased total oxygen delivery (DO2), blood oxygen content, and mixed venous PO2. This compound-dissolved oxygen accounted for 25-30% of total oxygen consumption. | [7] |

| Cat | Normovolemic | Perfluorooctyl bromide (PFOB) emulsion | Mean increase in retinal tissue PO2 of 60 +/- 9% after 1 g/kg and ~136% after 3 g/kg during 100% O2 breathing. | [8] |

| Rabbit | Respiratory Failure (Saline Lavage) | Intratracheal this compound | Dose-dependent, significant increase in arterial oxygen pressure (e.g., 410 +/- 45 mmHg with 12 ml/kg at 15 min). | [9] |

Table 2: In Vitro and Clinical Studies

| Study Type | Condition | This compound Formulation | Key Findings | Reference |

| In Vitro | Normal and Sickle Cell Blood | Oxycyte (third-generation PFC emulsion) | Significantly higher average oxygen extraction ratio (O2ER) after PFC addition. PO2 difference increased from 15 ± 2 mmHg to 23 ± 2 mmHg. | [10] |

| Clinical Trial | Orthopaedic and Genitourinary Surgery | Oxygent (1.8 g/kg) | Reversed transfusion triggers in 97% of patients compared to 60% in the control group. | [11] |

| Clinical Study | Premature Infants with Severe RDS | This compound (Partial Liquid Ventilation) | Arterial oxygen tension increased by 138% within one hour. Oxygenation index reduced. | [12][13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. The following sections outline the protocols for evaluating this compound's effect on tissue oxygenation in preclinical models.

Measurement of Subcutaneous Tissue Oxygen Tension (PsqO2) in a Rat Model

This protocol is based on the methodology described by Thomson et al. (2006).[6]

Objective: To determine the effect of a this compound emulsion on subcutaneous tissue oxygen tension in normovolemic and hemorrhaged rats.

Materials:

-

Sprague-Dawley rats

-

This compound emulsion

-

Saline (control)

-

Anesthetic agent (e.g., isoflurane)

-

Polarographic oxygen electrode

-